molecular formula C14H23N3O3 B14465257 3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy- CAS No. 69123-83-7

3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy-

Cat. No.: B14465257
CAS No.: 69123-83-7
M. Wt: 281.35 g/mol
InChI Key: IVWGULGPHCVFES-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy- is a synthetic organic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy- typically involves multi-step organic reactions. The starting materials and reagents may include pyridazine derivatives, methylating agents, morpholine, and pentoxy groups. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce various substituted pyridazinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy- involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds in the pyridazinone family include:

  • 3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-ethoxy-
  • 3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-butoxy-

Uniqueness

3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy- is unique due to its specific substituents, which may confer distinct chemical and biological properties

Properties

CAS No.

69123-83-7

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

2-methyl-5-morpholin-4-yl-4-pentoxypyridazin-3-one

InChI

InChI=1S/C14H23N3O3/c1-3-4-5-8-20-13-12(11-15-16(2)14(13)18)17-6-9-19-10-7-17/h11H,3-10H2,1-2H3

InChI Key

IVWGULGPHCVFES-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=NN(C1=O)C)N2CCOCC2

Origin of Product

United States

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